REACTION_CXSMILES
|
[OH:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]([C:11](=[O:17])[C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:4][C:3]=1[O:18]C.C(#N)C.[I-].[Na+].[Si](Cl)(Cl)(Cl)Cl>C1(C)C=CC=CC=1>[OH:18][C:3]1[CH:4]=[C:5]([C:11](=[O:17])[C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH:6]=[C:7]([N+:8]([O-:10])=[O:9])[C:2]=1[OH:1] |f:2.3|
|
Name
|
|
Quantity
|
17.2 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C=C1[N+](=O)[O-])C(C(=O)OCC)=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
10.53 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
11.9 g
|
Type
|
reactant
|
Smiles
|
[Si](Cl)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 47 hours
|
Duration
|
47 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is then evaporated
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled six times with 200 ml of toluene each time
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
is partitioned between water and ether
|
Type
|
FILTRATION
|
Details
|
filtered through a filter aid of diatomaceous earth
|
Type
|
WASH
|
Details
|
The ethereal phase is washed four times with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
The oily residue is treated three times with ether and active carbon
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C=C(C1O)[N+](=O)[O-])C(C(=O)OCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |